2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
Description
2-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring three distinct moieties:
Purine core: A 9-(2-methoxyethyl)-substituted purine, a bicyclic aromatic system critical for interactions with biological targets such as kinases or adenosine receptors.
Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system that enhances conformational rigidity and solubility.
Pyridine-3-carbonitrile: A pyridine ring substituted with a nitrile group, contributing to hydrogen bonding and dipole interactions.
Properties
IUPAC Name |
2-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-29-6-5-26-13-25-17-19(26)23-12-24-20(17)28-10-15-8-27(9-16(15)11-28)18-14(7-21)3-2-4-22-18/h2-4,12-13,15-16H,5-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVZODQVEJYSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=C(C=CC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various pathways implicated in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a complex arrangement that includes:
- A pyridine ring
- An octahydropyrrolo structure
- A purine derivative with a methoxyethyl side chain
- A carbonitrile functional group
This unique configuration may contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Kinase Pathways : Preliminary studies suggest that it may inhibit key kinase pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer biology.
- Apoptotic Induction : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting potential use as an anti-cancer agent.
Table 1: Biological Activity Summary
Study 1: Efficacy Against Lung Cancer
In a study evaluating the compound against lung cancer cell lines (A549), it demonstrated an IC50 value of approximately 0.20 µM , indicating strong anti-tumor potency. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell viability and increased apoptosis rates.
Study 2: Broad Spectrum Activity
Another investigation assessed its effects on various cancer types, including breast (MCF-7) and cervical (HeLa) cancers. The compound exhibited moderate to excellent anti-tumor activity across these lines with IC50 values ranging from 1.03 µM to 1.25 µM , highlighting its potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pharmacological and Physicochemical Properties
- Solubility : The 2-methoxyethyl group on the purine enhances water solubility compared to unsubstituted purines (e.g., in , the piperidinyl group reduces solubility).
- Metabolic stability : The nitrile group in the target compound may confer resistance to oxidative metabolism, contrasting with ester-containing analogs (e.g., ) prone to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
